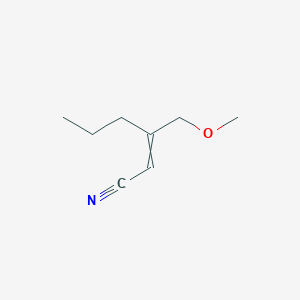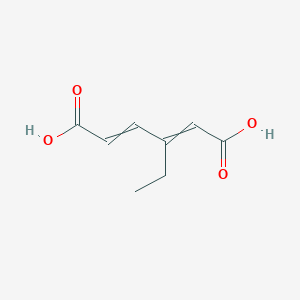![molecular formula C23H20N6O3 B12598678 N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea CAS No. 646451-03-8](/img/structure/B12598678.png)
N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected via a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea typically involves the reaction of 6-(2-methylpyridin-3-yloxy)pyridin-3-amine with a suitable isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The pyridine rings in the compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
科学的研究の応用
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism by which N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N,N’-Bis(2-pyridylmethyl)amine: A related compound with similar coordination properties.
2,2’-Dipicolylamine: Another compound with two pyridine rings, used in similar applications.
Uniqueness
N,N’-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
CAS番号 |
646451-03-8 |
|---|---|
分子式 |
C23H20N6O3 |
分子量 |
428.4 g/mol |
IUPAC名 |
1,3-bis[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]urea |
InChI |
InChI=1S/C23H20N6O3/c1-15-19(5-3-11-24-15)31-21-9-7-17(13-26-21)28-23(30)29-18-8-10-22(27-14-18)32-20-6-4-12-25-16(20)2/h3-14H,1-2H3,(H2,28,29,30) |
InChIキー |
XXPHZOZRPYWQEC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)NC(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)

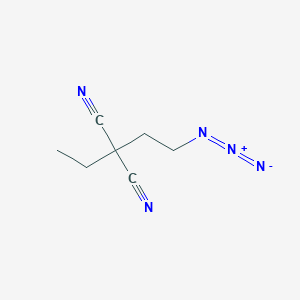
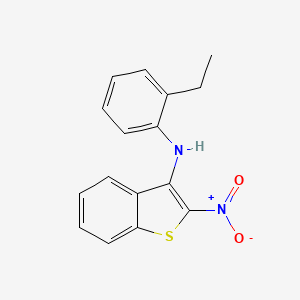
![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
![1-{2-[2-Hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12598648.png)
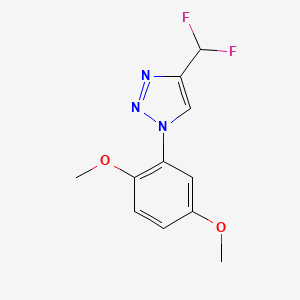
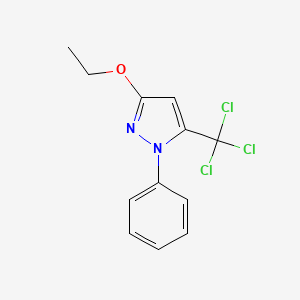
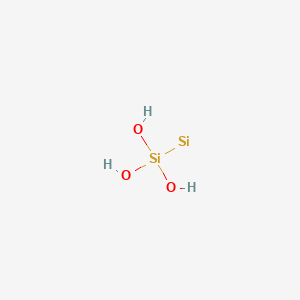
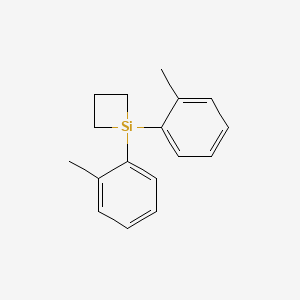
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
